![molecular formula C10H11NO4 B12566728 Glycine, N-[4-(hydroxymethyl)benzoyl]- CAS No. 264618-14-6](/img/structure/B12566728.png)
Glycine, N-[4-(hydroxymethyl)benzoyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[4-(hydroxymethyl)benzoyl]- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of glycine, with a hydroxymethyl group on the benzoyl ring. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-(hydroxymethyl)benzoyl]- typically involves the acylation of glycine with benzoyl chloride in the presence of a base. The reaction proceeds as follows:
- Dissolve glycine in a 10% sodium hydroxide solution.
- Add benzoyl chloride to the solution and shake vigorously until the smell of benzoyl chloride is no longer detectable.
- Acidify the mixture with a few drops of concentrated hydrochloric acid.
- Filter the product, wash with water, and recrystallize from boiling water with a little decolorizing charcoal .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Glycine, N-[4-(hydroxymethyl)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of Glycine, N-[4-(carboxyl)benzoyl]-.
Reduction: Formation of Glycine, N-[4-(benzyl)benzoyl]-.
Substitution: Formation of various substituted benzoyl glycine derivatives.
科学的研究の応用
Glycine, N-[4-(hydroxymethyl)benzoyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential anticonvulsant activity and other therapeutic effects
作用機序
The mechanism of action of Glycine, N-[4-(hydroxymethyl)benzoyl]- involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and can modulate the activity of neurotransmitter receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
Hippuric Acid (N-benzoylglycine): Similar structure but lacks the hydroxymethyl group.
N-(benzoyl)glycinanilide derivatives: Similar structure with an anilide group instead of the hydroxymethyl group.
Uniqueness
Glycine, N-[4-(hydroxymethyl)benzoyl]- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
264618-14-6 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
2-[[4-(hydroxymethyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-6-7-1-3-8(4-2-7)10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChIキー |
PUGNMJQWASGYRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



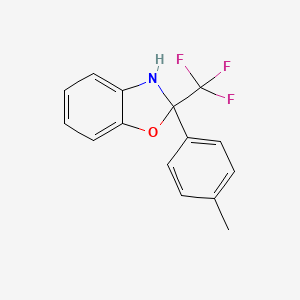
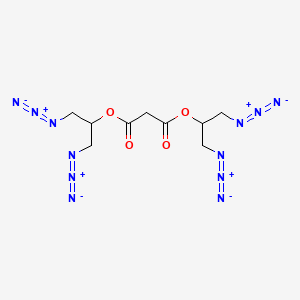
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
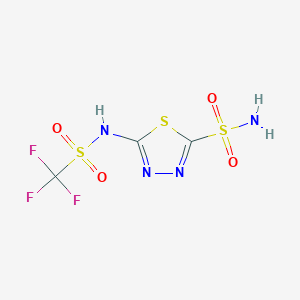
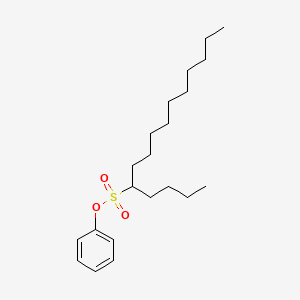
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
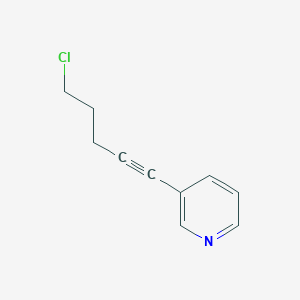
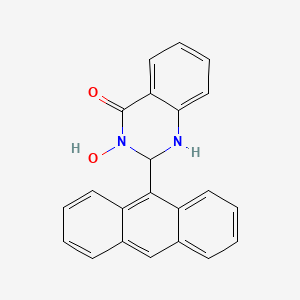
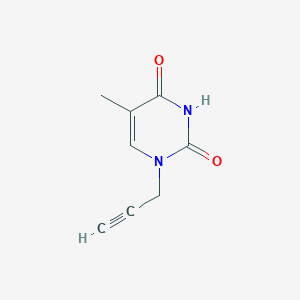
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
